1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea
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Overview
Description
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea is a chemical compound with the molecular formula C₉H₂₀N₄O₂ and a molecular weight of 216.28 g/mol . This compound is known for its unique structure, which includes a urea moiety and a methylcarbamoylamino group. It has a boiling point of 507.1°C at 760 mmHg and a density of 1.046 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea can be synthesized through the reaction of 1,5-diaminopentane with urea and methyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored to maintain optimal conditions, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 1-Methyl-3-[5-(carbamoylamino)pentyl]urea
- 1-Methyl-3-[5-(ethylcarbamoylamino)pentyl]urea
- 1-Methyl-3-[5-(propylcarbamoylamino)pentyl]urea
Uniqueness: 1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea is unique due to its specific methylcarbamoylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity .
Properties
CAS No. |
93480-18-3 |
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Molecular Formula |
C9H20N4O2 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-methyl-3-[5-(methylcarbamoylamino)pentyl]urea |
InChI |
InChI=1S/C9H20N4O2/c1-10-8(14)12-6-4-3-5-7-13-9(15)11-2/h3-7H2,1-2H3,(H2,10,12,14)(H2,11,13,15) |
InChI Key |
JKDRXRBNMKMLCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCCCCCNC(=O)NC |
Origin of Product |
United States |
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